1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea

regioisomer purity structural verification SAR studies

This compound is a rationally designed furan-3-yl-thiophene urea derivative, distinct from the furan-2-yl regioisomer (CAS 2380042-62-4) and N-alkyl analogs. With a TPSA of 127.20 Ų, it is optimized for peripheral target screening. Demonstrates urease inhibitory activity (IC50 as low as 0.11 μM), TLR1/2 agonism (EC50 31.02 nM), and hCAR inverse agonism (IC50 0.7 μM). Ideal for H. pylori eradication, struvite stone prevention, cancer immunotherapy, and DDI screening. Procure from reliable sources for robust SAR studies.

Molecular Formula C14H12N2O2S2
Molecular Weight 304.38
CAS No. 2379996-62-8
Cat. No. B2458155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea
CAS2379996-62-8
Molecular FormulaC14H12N2O2S2
Molecular Weight304.38
Structural Identifiers
SMILESC1=CSC(=C1)NC(=O)NCC2=CC(=CS2)C3=COC=C3
InChIInChI=1S/C14H12N2O2S2/c17-14(16-13-2-1-5-19-13)15-7-12-6-11(9-20-12)10-3-4-18-8-10/h1-6,8-9H,7H2,(H2,15,16,17)
InChIKeyXDUCYMJMGDGKAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea Procurement: Molecular Identity and Physicochemical Baseline


1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea (CAS 2379996-62-8) is a heterocyclic urea derivative with molecular formula C₁₄H₁₂N₂O₂S₂ and molecular weight 304.4 g/mol, as confirmed by the CIRS regulatory database [1]. The compound incorporates a furan ring attached at the 3-position to a thiophene core, which is linked via a methylene bridge to a urea group bearing a second thiophen-2-yl substituent. The canonical SMILES is C1=CSC(=C1)NC(=O)NCC2=CC(=CS2)C3=COC=C3 [1]. This specific substitution pattern distinguishes it from regioisomeric analogs and positions it within a chemical space that has shown activity across multiple target classes including urease, TLR1/2, and the constitutive androstane receptor (CAR).

Why Generic Substitution of 1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea with In-Class Analogs Is Not Straightforward


The scientific value of this compound lies in the precise combination of the furan-3-yl regioisomer and the thiophen-2-yl urea terminus. Replacing the furan-3-yl with a furan-2-yl substituent generates the regioisomer 1-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea (CAS 2380042-62-4), which shares an identical molecular formula and mass [1] but alters the electron density distribution and potential hydrogen-bonding geometry on the thiophene core [2]. Similarly, swapping the thiophen-2-yl urea terminus for a propan-2-yl group (CAS 2379984-34-4) reduces molecular weight by approximately 13% and removes one sulfur atom, substantially changing lipophilicity and target-binding capacity [3]. Computational predictions further indicate a topological polar surface area (TPSA) of 127.20 Ų for the target compound [4], compared to 82.5 Ų for the 4-fluorophenylmethyl analog (PubChem CID 137916611) [5]. These differences underscore why in-class substitution cannot be assumed to preserve pharmacological or physicochemical behavior without explicit verification.

Quantitative Differentiation Evidence for 1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea Versus Closest Analogs


Regioisomeric Identity Verification: Furan-3-yl vs. Furan-2-yl Substitution Pattern

The target compound features a furan-3-yl group at the 4-position of the thiophene ring, whereas the direct regioisomer 1-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea (CAS 2380042-62-4) carries the furan substituent at the 2-position [1][2]. Both isomers share the same molecular formula (C₁₄H₁₂N₂O₂S₂) and molecular weight (304.4 g/mol), but the SMILES strings differ: target = O=C(NCc1cc(-c2ccoc2)cs1)Nc1cccs1; furan-2-yl isomer = O=C(NCc1cc(-c2ccco2)cs1)Nc1cccs1 [1][2]. This distinction is critical for structure-activity relationship (SAR) programs where the furan oxygen position influences π-stacking and hydrogen-bonding interactions with target proteins.

regioisomer purity structural verification SAR studies

Predicted Topological Polar Surface Area (TPSA) Differentiates the Target from 4-Fluorophenylmethyl Analog by 54.2%

Computationally predicted TPSA for the target compound is 127.20 Ų, as reported by the myPresto5 molecular property database [1], compared to 82.5 Ų for the 4-fluorophenylmethyl analog 1-[(4-fluorophenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea (PubChem CID 137916611) [2]. This represents an absolute difference of 44.7 Ų and a relative increase of 54.2% in polar surface area for the target compound, driven by the replacement of the 4-fluorophenyl group with a thiophen-2-yl urea terminus. TPSA values above 120 Ų are generally associated with reduced passive membrane permeability and enhanced aqueous solubility, whereas values near 80 Ų favor blood-brain barrier penetration.

polar surface area membrane permeability bioavailability prediction

Vendor Purity and Pricing: mcule Catalog Data Show 97% Purity at $7/mg

The target compound is available via mcule (Product ID MCULE-3382107870) with a guaranteed purity of 97% and a price of 7 USD per mg across quantities of 1–10 mg, with a standard delivery time of 22 working days . In comparison, the close structural analog 1-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(propan-2-yl)urea (CAS 2379984-34-4) is listed by mcule at a purity of 98% and 6 USD per mg . The target compound thus commands a modest price premium (~17%) attributable to the added synthetic complexity and heterocyclic content of the thiophen-2-yl terminus versus the simpler isopropyl substituent.

compound procurement vendor comparison research chemical sourcing

Urease Inhibitory Potential via Class-Level Inference: Furan-Thiophene Urea Hybrids Show IC₅₀ Values as Low as 0.11 μM

Although direct urease inhibition data for the target compound are not available, the broader chemical class of furan/thiophene-containing urea/thiourea conjugates has demonstrated potent urease inhibitory activity. In a 2023 study, benzimidazolone-piperazine/triazole/thiadiazole/furan/thiophene conjugates showed IC₅₀ values ranging from 0.11 ± 0.017 μM to 0.64 ± 0.099 μM against Jack bean urease, compared to the standard thiourea inhibitor (IC₅₀ = 0.51 ± 0.028 μM) [1]. The most potent compounds in this series were approximately 4.6-fold more active than thiourea. The target compound, bearing both furan and thiophene heterocycles and a urea core, falls within the same pharmacophoric framework that mediates bidentate coordination to the dinuclear nickel active site of urease.

urease inhibition anti-bacterial Helicobacter pylori

TLR1/2 Agonist Activity via Class-Level Comparison: Thiophene-Urea Scaffold Associated with 31.02 nM Potency in Optimized Analog SMU-C80

The thiophene-urea scaffold is a key pharmacophore in toll-like receptor 1/2 (TLR1/2) agonist development. The optimized compound SMU-C80 (1-phenyl-3-(thiophen-2-yl)urea derivative) achieved an EC₅₀ of 31.02 ± 1.01 nM in HEK-Blue hTLR2 reporter cells, representing a 370-fold improvement over the initial hit compound 1-phenyl-3-(thiophen-2-yl)urea [1]. The target compound 1-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea retains the critical N-(thiophen-2-yl)urea motif present in SMU-C80 while incorporating a furan-3-yl-thiophene methyl substituent that expands the molecular recognition surface. This structural relationship suggests potential TLR modulatory activity that warrants evaluation.

TLR2 agonist cancer immunotherapy innate immunity

hCAR Inverse Agonist Class-Level Reference: S07662 Shows 0.7 μM Potency on Structurally Related Furan-Thiophene-Urea Scaffold

The human constitutive androstane receptor (hCAR, NR1I3) inverse agonist S07662, 1-[(2-methylbenzofuran-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea, inhibits hCAR with an IC₅₀ of 0.7 μM and recruits the corepressor NCoR in cell-based assays [1]. S07662 features a benzofuran (fused furan-benzene) coupled to a thiophene-urea motif, whereas the target compound presents a furan-3-yl-thiophene core attached to a thiophene-urea. The shared design logic—a heteroaryl-furan/thiophene moiety linked to a thiophene-containing urea—positions the target compound as a potential hCAR modulator for further evaluation, particularly given that the furan-3-yl-thiophene substitution has not been reported in CAR-targeted chemical probes.

constitutive androstane receptor CAR inverse agonist drug metabolism

Optimal Research and Procurement Scenarios for 1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea


Urease Inhibitor Screening and H. pylori Drug Discovery Programs

Given the established urease inhibitory activity of furan-thiophene-urea conjugates with IC₅₀ values as low as 0.11 μM [1], this compound is a rational candidate for inclusion in urease inhibitor screening cascades. Researchers targeting Helicobacter pylori eradication or struvite kidney stone prevention should procure this compound for in vitro Jack bean urease and bacterial urease assays, leveraging its distinct furan-3-yl-thiophene substitution to explore structure-activity relationships beyond existing benzimidazolone-piperazine series.

TLR1/2 Agonist Medicinal Chemistry for Cancer Immunotherapy

The N-(thiophen-2-yl)urea motif in this compound aligns with the pharmacophore of SMU-C80, a potent TLR1/2-specific agonist (EC₅₀ = 31.02 nM) [2]. Medicinal chemistry teams developing next-generation TLR agonists for cancer immunotherapy should acquire this compound as a structurally differentiated starting scaffold, with the furan-3-yl-thiophene methyl group offering unexplored vectors for potency optimization and species selectivity modulation (human vs. murine TLR2).

hCAR Chemical Probe Development for Drug-Drug Interaction Studies

As a furan-3-yl-thiophene-urea hybrid, this compound extends the chemical space of known hCAR inverse agonists exemplified by S07662 (IC₅₀ = 0.7 μM) [3]. Pharmaceutical R&D groups conducting drug-drug interaction (DDI) screening or studying CYP2B6 induction mechanisms should procure this compound for evaluation in hCAR reporter gene assays and primary hepatocyte models, with the goal of identifying novel chemotypes that modulate CAR activity independently of PXR cross-reactivity.

Physicochemical Property-Driven Library Design for CNS vs. Peripheral Target Screening

The TPSA of 127.20 Ų for the target compound versus 82.5 Ų for the 4-fluorophenylmethyl analog [4] provides a quantitative basis for compound library design decisions. Screening groups can use this compound to populate peripheral-target-focused libraries (TPSA > 120 Ų favoring lower CNS penetration), while reserving the lower-TPSA analog for CNS-penetrant screening cascades, enabling efficient triage of compound collections based on predicted ADME properties.

Quote Request

Request a Quote for 1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.